Product packaging for Ethane-1,2-diylbis(phenylphosphinic acid)(Cat. No.:CAS No. 1089-77-6)

Ethane-1,2-diylbis(phenylphosphinic acid)

Cat. No.: B1330696
CAS No.: 1089-77-6
M. Wt: 310.22 g/mol
InChI Key: FYLYSEXHKNLCOF-UHFFFAOYSA-N
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Description

Structural Peculiarities and Chemical Classification of Ethane-1,2-diylbis(phenylphosphinic acid)

The chemical structure of Ethane-1,2-diylbis(phenylphosphinic acid) is defined by two phenylphosphinic acid groups linked by an ethane-1,2-diyl bridge. ontosight.ai This central ethane (B1197151) unit provides a flexible backbone connecting the two phosphorus centers. Each phosphorus atom is bonded to a phenyl group, a hydroxyl group (-OH), and is also double-bonded to an oxygen atom, which is characteristic of a phosphinic acid.

Chemical Classification: This compound is classified as an organophosphorus compound , specifically a bis(phosphinic acid) . The presence of direct phosphorus-carbon bonds (P-phenyl and P-ethane) categorizes it as an organophosphorus compound, while the two P(O)(OH) functional groups define it as a bis(phosphinic acid).

The key structural features that make it a subject of interest are:

Bidentate Nature: The two phosphinic acid groups can act as binding sites, allowing the molecule to function as a bidentate or chelating ligand.

Stereochemistry: The phosphorus centers are stereogenic, meaning that different stereoisomers (meso and enantiomeric pairs) of the molecule can exist.

Hydrogen Bonding: The acidic protons on the hydroxyl groups and the phosphoryl oxygens can participate in extensive hydrogen bonding, influencing its solid-state structure and solubility. A related compound, Ethane-1,2-diylbis(methylphosphinic acid), is known to form one-dimensional chains through strong hydrogen bonds in its crystalline state. nih.gov

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₁₄H₁₆O₄P₂ ontosight.ainih.gov
Molecular Weight 314.23 g/mol ontosight.ai
Appearance White Crystalline Solid ontosight.ai
Melting Point 220-230°C ontosight.ai
CAS Number 1089-77-6 ontosight.ainih.gov
Synonyms P,P'-diphenylethylenediphosphinic acid, 2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid ontosight.ainih.gov

Rationale for Academic Investigation of Ethane-1,2-diylbis(phenylphosphinic acid) in Modern Chemistry

The academic interest in Ethane-1,2-diylbis(phenylphosphinic acid) stems from its utility in several areas of chemical synthesis and material design. The rationale for its investigation can be attributed to its roles as a versatile ligand, a foundational building block, and a molecule with potential biological interactions.

Detailed Research Applications:

Ligand in Coordination Chemistry: A primary driver for research into this compound is its application as a ligand. ontosight.ai Similar to the well-studied diphosphine ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the two phosphorus-containing groups can coordinate to a single metal center to form a stable chelate ring. wikipedia.org Such metal complexes are widely investigated for their catalytic activity in various organic transformations, including hydrogenation and cross-coupling reactions. The oxygen atoms of the phosphinic acid groups provide "hard" donor sites, which can coordinate to a variety of metal ions, making it a versatile ligand for creating diverse coordination polymers and metal-organic frameworks (MOFs).

Building Block in Synthesis: The compound serves as a valuable precursor for the synthesis of more complex phosphorus-containing molecules. ontosight.ai The phosphinic acid functional groups can be chemically modified, allowing for the construction of polymers, flame retardants, and other advanced materials where phosphorus moieties are desired to impart specific properties.

Potential Enzyme Inhibition: Research has explored its capacity as a potential inhibitor for certain enzymes. ontosight.ai Specifically, it has been noted to bind to ΔF508-CFTR-NBD1, where it may act as an inhibitor of protein-protein interactions. chemicalbook.com This line of inquiry places the compound at the intersection of chemistry and biology, opening avenues for its investigation in medicinal chemistry.

The combination of its chelating ability, the reactivity of its acid groups, and its modular structure ensures that Ethane-1,2-diylbis(phenylphosphinic acid) will remain a compound of significant interest to the academic research community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4P2 B1330696 Ethane-1,2-diylbis(phenylphosphinic acid) CAS No. 1089-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4P2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYSEXHKNLCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324863
Record name NSC407882
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-77-6
Record name NSC407882
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC407882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Elucidation of Reaction Mechanisms for Ethane 1,2 Diylbis Phenylphosphinic Acid

Established Reaction Pathways for Ethane-1,2-diylbis(phenylphosphinic acid) Synthesis

The synthesis of symmetrical bis(phosphinic acids) like Ethane-1,2-diylbis(phenylphosphinic acid) generally relies on building the carbon skeleton and then forming the carbon-phosphorus bonds, or by coupling phosphorus-containing precursors. A plausible and effective strategy involves the principles of nucleophilic substitution followed by oxidation, mirroring established methods in organophosphorus chemistry.

A primary synthetic route to Ethane-1,2-diylbis(phenylphosphinic acid) involves a Michaelis-Arbuzov type reaction or direct alkylation of a suitable phosphorus precursor. The key precursors for this synthesis are a source of the ethane-1,2-diyl bridge, typically an electrophile like 1,2-dihaloethane (e.g., 1,2-dibromoethane), and a nucleophilic phenylphosphorus species.

One logical pathway begins with the reaction of a phenylphosphinite ester, such as ethyl phenylphosphinite. In this approach, the phosphinite ester acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane (B42909). This reaction would proceed via a double nucleophilic substitution, displacing both bromide ions to form a bis(phosphine oxide) intermediate. The subsequent hydrolysis of the ester groups under acidic or basic conditions would yield the final di-acid product.

An alternative, related strategy is the alkylation of a salt of phenylphosphinic acid. This involves deprotonating phenylphosphinic acid with a suitable base to form the corresponding phosphinate salt, which then acts as a nucleophile. The reaction with 1,2-dibromoethane would proceed as follows:

2 Ph(H)P(O)O⁻ + Br-CH₂-CH₂-Br → Ph(O)P(O)-CH₂-CH₂-P(O)(Ph)O⁻ + 2 Br⁻

Subsequent acidic workup would protonate the phosphinate groups to yield Ethane-1,2-diylbis(phenylphosphinic acid). This method is analogous to the synthesis of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which involves the alkylation of sodium diphenylphosphide with 1,2-dichloroethane. wikipedia.org The synthesis of the target phosphinic acid requires a subsequent oxidation step if starting from a P(III) precursor.

Table 1: Key Precursors in the Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

Precursor CompoundChemical FormulaRole in Synthesis
1,2-DibromoethaneC₂H₄Br₂Electrophilic source of the ethane (B1197151) bridge
Phenylphosphinic acidC₆H₇O₂PNucleophilic phosphorus source
Ethyl PhenylphosphiniteC₈H₁₁O₂PNucleophilic P(III) precursor
Sodium HydroxideNaOHBase for deprotonation
Hydrochloric AcidHClAcid for workup/hydrolysis

The efficiency and yield of the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) are highly dependent on the careful optimization of several reaction parameters. These include temperature, solvent, stoichiometry of reactants, and reaction time.

Temperature: The temperature must be controlled to ensure the reaction proceeds at a reasonable rate without promoting side reactions, such as elimination reactions with 1,2-dibromoethane, which can occur in the presence of a strong base. youtube.com A moderate temperature range, typically between 50-80 °C, is often optimal for such alkylation reactions.

Solvent: The choice of solvent is critical. A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is generally preferred as it can dissolve the ionic intermediates and facilitate the nucleophilic substitution reaction.

Stoichiometry: The molar ratio of the phenylphosphorus precursor to the 1,2-dihaloethane is crucial. A slight excess of the phosphorus nucleophile may be used to ensure the complete consumption of the difunctional electrophile and minimize the formation of mono-alkylated byproducts. The amount of base used must be sufficient to fully deprotonate the phosphinic acid precursor.

Reaction Time: The reaction must be monitored to determine the point of completion, typically using techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. Insufficient reaction time will lead to low conversion, while excessively long times may promote product degradation or side reactions.

The following interactive table illustrates a hypothetical optimization study for the synthesis, showcasing how varying conditions can affect the product yield.

Table 2: Hypothetical Optimization of Reaction Conditions

EntryTemperature (°C)SolventMolar Ratio (Phosphinate:Dibromoethane)Reaction Time (h)Yield (%)
125THF2.0:12435
250THF2.2:11855
380DMF2.2:11285
4100DMF2.2:11278 (decomposition observed)
580DMSO2.2:11088

Advanced Characterization Techniques for Synthetic Products of Ethane-1,2-diylbis(phenylphosphinic acid)

Following synthesis, the identity and purity of Ethane-1,2-diylbis(phenylphosphinic acid) must be confirmed using a suite of advanced analytical techniques. Spectroscopic methods are indispensable for elucidating the molecular structure and ensuring the absence of residual starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of Ethane-1,2-diylbis(phenylphosphinic acid).

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the two phenyl groups, typically appearing as multiplets in the range of δ 7.4-7.9 ppm. The protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) would likely appear as a more complex multiplet due to coupling with both the adjacent methylene (B1212753) protons and the two phosphorus nuclei. A broad singlet corresponding to the acidic protons of the P(O)OH groups would also be expected, the chemical shift of which can be highly variable and dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and a signal for the aliphatic carbons of the ethane bridge. The carbon atoms directly bonded to phosphorus would exhibit splitting due to C-P coupling.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. Due to the molecular symmetry of Ethane-1,2-diylbis(phenylphosphinic acid), a single signal is expected in the proton-decoupled ³¹P NMR spectrum, confirming the equivalence of the two phosphorus environments. The chemical shift would be in the region characteristic of phosphinic acids.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound. For Ethane-1,2-diylbis(phenylphosphinic acid) (C₁₄H₁₆O₄P₂), the expected monoisotopic mass is approximately 310.05 Da. nih.gov The mass spectrum would show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻ depending on the ionization mode) corresponding to this mass, confirming the successful synthesis of the target molecule. The fragmentation pattern can also provide further structural information.

Table 3: Predicted Spectroscopic Data for Ethane-1,2-diylbis(phenylphosphinic acid)

TechniqueNucleus/MethodExpected Chemical Shift (δ) / m/zPredicted Multiplicity / Pattern
NMR¹H~7.4-7.9 ppmMultiplet (Aromatic C-H)
¹H~2.0-2.5 ppmMultiplet (Ethane C-H)
¹HVariableBroad Singlet (P-OH)
¹³C~128-135 ppmMultiple signals (Aromatic C)
¹³C~20-30 ppmDoublet (due to ¹JC-P) (Ethane C)
³¹P~25-40 ppmSinglet
HRMSESI-MS~311.06 ([M+H]⁺)Molecular ion peak for C₁₄H₁₇O₄P₂
ESI-MS~309.04 ([M-H]⁻)Molecular ion peak for C₁₄H₁₅O₄P₂

Compound Index

Coordination Chemistry of Ethane 1,2 Diylbis Phenylphosphinic Acid and Its Metal Complexes

Ligand Design Principles and Bidentate Coordination Modes of Ethane-1,2-diylbis(phenylphosphinic acid)

The design of Ethane-1,2-diylbis(phenylphosphinic acid) as a ligand is predicated on several key structural features that make it an effective building block in coordination chemistry. The primary donor sites are the oxygen atoms of the two phosphinate groups (-P(O)OH). These groups are classified as hard donors according to Hard and Soft Acids and Bases (HSAB) theory, suggesting a strong affinity for hard metal ions. researchgate.net The acidity of phosphinic acids, which lies between that of carboxylic and phosphonic acids, allows for deprotonation to form phosphinate anions that readily coordinate to metal centers. researchgate.net

The crucial element in its design is the ethane-1,2-diyl (-CH₂-CH₂-) linker separating the two phenylphosphinic acid functionalities. This two-carbon backbone provides sufficient flexibility for the ligand to adopt a conformation that allows both phosphinate groups to coordinate to a single metal center simultaneously. This mode of binding is known as bidentate chelation. The formation of a five-membered chelate ring (M-O-P-C-C-P-O) is sterically favored and results in a thermodynamically stable metal complex, an observation common to ligands with a 1,2-disubstituted ethane (B1197151) framework. The stability of such complexes is significantly enhanced by the chelate effect, which favors the formation of cyclic structures over non-cyclic ones.

Synthesis and Characterization of Metal-Ethane-1,2-diylbis(phenylphosphinic acid) Complexes

The synthesis of metal complexes involving Ethane-1,2-diylbis(phenylphosphinic acid) typically involves the reaction of the ligand with a suitable metal salt in a solvent system, sometimes under hydrothermal conditions. The resulting products can be characterized by various techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis.

Ethane-1,2-diylbis(phenylphosphinic acid) has demonstrated the ability to facilitate the formation of polynuclear coordination species. Specifically, its application in the synthesis of one-dimensional (1D) coordination polymers with nickel(II) has been reported. mdpi.comscispace.com In these structures, synthesized under mild hydrothermal conditions with bis-pyridine co-ligands, the fully deprotonated phosphinate dianion plays the role of a counterion to balance the charge of the cationic 1D "[Ni-bipyridyl]" chains. mdpi.comscispace.com

While in these specific examples the ligand is not directly coordinated to the metal center, the broader family of diphosphinic acids is well-known for forming extensive polynuclear networks where the phosphinate groups act as bridging ligands. For instance, the related p,p'-diphenylmethylenediphosphinic acid forms 1D and 2D polymeric structures by directly bridging Mg(II) and Ca(II) ions. researchgate.net This capacity for forming extended architectures highlights the potential of Ethane-1,2-diylbis(phenylphosphinic acid) to act as a versatile building block for creating diverse coordination polymers and metal-organic frameworks.

The interaction between a metal ion and Ethane-1,2-diylbis(phenylphosphinic acid) is primarily through the oxygen atoms of the phosphinate groups. Upon deprotonation, the phosphinate anion [C₆H₅(O)P-CH₂-CH₂-P(O)C₆H₅]²⁻ can coordinate to metal centers in several ways. In a chelating mode, two oxygen atoms from the same ligand bind to a single metal ion, forming a stable five-membered ring.

Solid-State Structural Analysis of Ethane-1,2-diylbis(phenylphosphinic acid) Coordination Compounds

While detailed crystallographic studies on metal complexes where Ethane-1,2-diylbis(phenylphosphinic acid) is directly coordinated are not widely available, data from closely related compounds can provide valuable insights. For example, the crystal structure of the free ligand analogue, Ethane-1,2-diylbis(methylphosphinic acid), has been determined. nih.gov The study reveals a monoclinic centrosymmetric structure where molecules are linked by strong O-H···O hydrogen bonds, forming one-dimensional chains. nih.gov

The geometric parameters from this related structure illustrate the typical bond lengths and angles within the core of the ligand. Such data is foundational for understanding how the ligand's geometry might change upon coordination to a metal center.

Interactive Table: Crystal Data and Geometric Parameters for Ethane-1,2-diylbis(methylphosphinic acid) nih.gov

ParameterValue
Chemical FormulaC₄H₁₂O₄P₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7761 (18)
b (Å)18.703 (8)
c (Å)6.8401 (15)
β (°)102.09 (3)
V (ų)847.7 (5)
Z4
P1—O2 (Å)1.5096 (14)
P1—O1 (Å)1.5452 (15)
P1—C1 (Å)1.776 (2)
P1—C2 (Å)1.7850 (19)

The conformation of the ethane backbone is a critical structural feature of metal complexes involving Ethane-1,2-diylbis(phenylphosphinic acid). The P-C-C-P torsion angle defines the relative orientation of the two phosphinate groups and is a key determinant of the ligand's coordination behavior. The ethane bridge can adopt two primary conformations: anti (or trans), where the P-C-C-P torsion angle is approximately 180°, leading to a more linear arrangement of the donor groups, and gauche, where the torsion angle is around 60°.

The gauche conformation is required for the ligand to act as a bidentate chelating agent, as it brings the two phosphinate groups into proximity, allowing them to bind to the same metal center. The anti conformation is more suited for forming bridging interactions that lead to the creation of polynuclear chains or layers. The final conformation adopted in a solid-state structure is a result of a balance between the energetic preferences of the ligand, the coordination geometry of the metal ion, and the influence of intermolecular packing forces and hydrogen bonding within the crystal lattice.

Solution-Phase Coordination Equilibria and Thermodynamics

Determination of Stability Constants for Ethane-1,2-diylbis(phenylphosphinic acid) Complexes

A comprehensive review of available scientific literature indicates a lack of published studies focused on the quantitative determination of stability constants for metal complexes of Ethane-1,2-diylbis(phenylphosphinic acid) in solution. Stability constants, also known as formation constants, are crucial equilibrium constants that quantify the strength of the interaction between a metal ion and a ligand to form a complex in solution scispace.comresearchgate.net. The determination of these constants provides essential thermodynamic data for understanding the behavior of these complexes in a given medium.

Typically, the stability constants for similar metal complexes are determined using experimental techniques such as potentiometric titration or spectrophotometry scispace.comresearchgate.net. These methods allow for the measurement of changes in solution properties, such as pH or light absorbance, as the metal and ligand interact, from which the concentrations of the various species at equilibrium can be calculated and the stability constants derived.

Despite the existence of these well-established methods for studying coordination equilibria, specific research findings, including data tables of stability constants for Ethane-1,2-diylbis(phenylphosphinic acid) with various metal ions, are not present in the currently accessible body of scientific literature. Therefore, a detailed discussion of experimentally determined stability constants and the associated thermodynamics for this specific compound cannot be provided at this time. Further experimental research would be required to establish these fundamental coordination chemistry parameters.

Catalytic Applications of Ethane 1,2 Diylbis Phenylphosphinic Acid and Its Derived Catalysts

Role of Ethane-1,2-diylbis(phenylphosphinic acid) as a Ligand in Homogeneous Catalysis

The bidentate nature of Ethane-1,2-diylbis(phenylphosphinic acid) makes it a candidate for forming stable chelate complexes with various transition metals. The phosphorus atoms can act as Lewis bases, donating their lone pair of electrons to a metal center. The phenyl groups attached to the phosphorus atoms can influence the steric and electronic properties of the resulting metal complex, which in turn dictates its catalytic activity and selectivity.

Transition Metal-Catalyzed Organic Transformations

In theory, transition metal complexes of Ethane-1,2-diylbis(phenylphosphinic acid) could be active in a range of organic transformations. Bidentate phosphine (B1218219) ligands, which share structural similarities, are widely employed in cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), hydrogenations, hydroformylations, and other carbon-carbon and carbon-heteroatom bond-forming reactions. The ethane (B1197151) backbone of the ligand would create a five-membered chelate ring with a metal center, a common and stable arrangement in catalysis.

However, a thorough search of scientific databases and patent literature did not yield specific examples or detailed research findings on the use of Ethane-1,2-diylbis(phenylphosphinic acid) in such transformations. The following table illustrates hypothetical applications based on the catalytic activity of analogous bidentate phosphine ligands.

Catalytic ReactionPotential Metal CenterSubstratesProducts
Suzuki CouplingPalladium (Pd)Aryl halides, Arylboronic acidsBiaryls
Heck CouplingPalladium (Pd)Aryl halides, AlkenesSubstituted alkenes
HydrogenationRhodium (Rh), Ruthenium (Ru)Alkenes, KetonesAlkanes, Alcohols

This table is illustrative and based on the known reactivity of similar bidentate phosphine ligands. Specific catalytic activity for Ethane-1,2-diylbis(phenylphosphinic acid) has not been documented.

Enantioselective Catalysis and Chiral Induction Potential

For Ethane-1,2-diylbis(phenylphosphinic acid) to be effective in enantioselective catalysis, it would need to possess chiral elements. The parent compound is achiral. However, the introduction of chirality, for instance, by modifying the phenyl groups or the ethane backbone with chiral substituents, could potentially lead to chiral ligands.

Chiral bidentate phosphine ligands are cornerstones of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. If a chiral version of Ethane-1,2-diylbis(phenylphosphinic acid) were to be synthesized, it could theoretically be applied in asymmetric hydrogenation, allylic alkylation, and other stereoselective transformations. The rigid chelate ring formed upon coordination to a metal would be crucial for transferring the chiral information from the ligand to the substrate.

Currently, there is no published research detailing the synthesis of chiral derivatives of Ethane-1,2-diylbis(phenylphosphinic acid) or their application in enantioselective catalysis.

Investigation of Reaction Mechanisms and Turnover Frequencies in Catalytic Cycles

Detailed mechanistic studies and the determination of turnover frequencies (TOFs) are fundamental to understanding and optimizing a catalytic system. Such investigations typically involve kinetic studies, spectroscopic analysis (e.g., NMR, IR) of catalytic intermediates, and computational modeling.

Without specific examples of catalytic reactions employing Ethane-1,2-diylbis(phenylphosphinic acid), it is not possible to provide information on its reaction mechanisms or turnover frequencies. Research in this area would be contingent on the initial discovery of its catalytic activity in a particular transformation.

Immobilization Strategies for Heterogeneous Catalysis Using Ethane-1,2-diylbis(phenylphosphinic acid)

The immobilization of homogeneous catalysts onto solid supports is a key strategy to facilitate catalyst separation and recycling, thereby bridging the gap between homogeneous and heterogeneous catalysis. The phosphinic acid groups in Ethane-1,2-diylbis(phenylphosphinic acid) could potentially be used as anchor points for immobilization onto various supports, such as silica (B1680970), alumina, or polymers.

Possible immobilization strategies could include:

Covalent attachment: The hydroxyl groups of the phosphinic acid moieties could be reacted with functional groups on the support surface to form covalent bonds.

Ionic bonding: The acidic protons could be exchanged with cations on an ion-exchange resin.

Coordination to a supported metal: The ligand could be coordinated to a metal center that is already part of a solid support.

A search of the relevant literature did not reveal any studies on the immobilization of Ethane-1,2-diylbis(phenylphosphinic acid) for the purpose of creating a heterogeneous catalyst.

Biological Activity and Medicinal Chemistry Investigations of Ethane 1,2 Diylbis Phenylphosphinic Acid

Enzymatic Inhibition Profiles of Ethane-1,2-diylbis(phenylphosphinic acid)

While the potential for enzyme inhibition has been noted, detailed public-domain research specifically outlining the comprehensive enzymatic inhibition profiles of Ethane-1,2-diylbis(phenylphosphinic acid) is limited. ontosight.ai

Mechanism of Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse class of enzymes that play crucial roles in numerous physiological processes. nih.gov They are characterized by a key serine residue in their active site which acts as a nucleophile to catalyze the hydrolysis of various substrates. mdpi.com The inhibition of these enzymes is a key strategy in the development of treatments for a wide range of diseases. nih.govmdpi.com

Currently, specific studies detailing the mechanism of inhibition of serine hydrolases by Ethane-1,2-diylbis(phenylphosphinic acid) are not extensively available in peer-reviewed literature. General mechanisms of serine hydrolase inhibitors often involve the formation of a stable, covalent bond with the active site serine, rendering the enzyme inactive. nih.gov

Quantitative Analysis of Enzyme-Ligand Binding Affinities

Quantitative data on the binding affinities of Ethane-1,2-diylbis(phenylphosphinic acid) with specific enzymes are not readily found in publicly accessible scientific databases. Such studies are crucial for understanding the potency and selectivity of an inhibitor.

Table 1: Enzyme-Ligand Binding Affinity Data (Hypothetical) This table is for illustrative purposes only, as specific binding affinity data for Ethane-1,2-diylbis(phenylphosphinic acid) is not currently available in the public domain.

Target EnzymeInhibition Constant (Ki)Assay Method
Serine Hydrolase XData not availableData not available
Serine Hydrolase YData not availableData not available

Exploration of Ethane-1,2-diylbis(phenylphosphinic acid) in Drug Discovery

The process of drug discovery involves identifying and optimizing lead compounds that can modulate the activity of biological targets to achieve a therapeutic effect. danaher.comnuvisan.com

Lead Compound Identification and Optimization

A lead compound is a chemical entity that shows promising biological activity and serves as a starting point for the development of a drug. preprints.org The optimization of a lead compound involves modifying its chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.comnuvisan.comscience.gov There is currently a lack of specific published research that identifies Ethane-1,2-diylbis(phenylphosphinic acid) as a lead compound and details its subsequent optimization for a particular therapeutic target.

Modulatory Effects on Biological Pathways

Information regarding the specific biological pathways modulated by Ethane-1,2-diylbis(phenylphosphinic acid) is not extensively documented in the scientific literature. Understanding these effects is critical for elucidating the compound's mechanism of action and potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies for Biological Potency of Ethane-1,2-diylbis(phenylphosphinic acid)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.com These studies guide the design of new analogs with improved potency and selectivity.

Detailed SAR studies for Ethane-1,2-diylbis(phenylphosphinic acid) are not currently available in the public domain. Such studies would involve the synthesis and biological evaluation of a series of related compounds to determine the key structural features required for its biological activity.

Materials Science Applications and Supramolecular Assemblies Involving Ethane 1,2 Diylbis Phenylphosphinic Acid

Design and Synthesis of Novel Functional Materials Utilizing Bifunctional Organic Ligands

The design of novel functional materials often relies on the strategic selection of organic ligands that can direct the assembly of predictable and stable structures. Bifunctional organic ligands, such as Ethane-1,2-diylbis(phenylphosphinic acid), are instrumental in this process. These ligands possess two distinct coordinating sites, enabling them to act as linkers or bridges between metal ions or clusters. mdpi.com The synthesis of materials using these linkers typically involves methods like solvothermal or hydrothermal synthesis, where the components are reacted in a solvent at elevated temperatures and pressures to facilitate the crystallization of the desired framework. rsc.org

Ethane-1,2-diylbis(phenylphosphinic acid) is particularly noteworthy due to the combination of its constituent parts:

Phosphinic Acid Groups: The -P(O)OH groups are effective coordinating agents for a wide range of metal ions.

Ethane (B1197151) Bridge: The flexible -CH₂-CH₂- linker allows for conformational freedom, which can be exploited to generate diverse structural outcomes.

Phenyl Groups: These bulky aromatic groups can influence the packing of the resulting framework through π-π stacking interactions and can be functionalized to tune the material's properties.

The combination of these features allows the ligand to be used in the synthesis of materials with potential applications in areas such as catalysis, gas storage, and chemical separation. nih.gov

Feature of LigandRole in Material Design
Two Phosphinic Acid GroupsActs as a bifunctional linker to connect two metal centers.
Flexible Ethane BridgeAllows for different spatial arrangements and conformations.
Phenyl SubstituentsInfluences intermolecular packing and provides sites for functionalization.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Ethane-1,2-diylbis(phenylphosphinic acid)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) connected by organic ligands (linkers). encyclopedia.pubmdpi.com The choice of the metal and the organic linker dictates the final structure and properties of the resulting framework. encyclopedia.pub Ethane-1,2-diylbis(phenylphosphinic acid) serves as an ideal organic linker, with its two phosphinic acid groups readily coordinating to metal centers to form extended one-, two-, or three-dimensional networks. encyclopedia.pub

The assembly process involves the coordination of the oxygen atoms from the phosphinic acid groups to the metal ions. The bifunctional nature of the ligand ensures the propagation of the network, as it can bridge two separate metal nodes, leading to the formation of a robust, extended framework. The specific reaction conditions, such as temperature, solvent, and the nature of the metal salt, play a crucial role in determining the final crystalline product. rsc.org

Topology and Dimensionality of Ethane-1,2-diylbis(phenylphosphinic acid)-Based Architectures

The topology and dimensionality of CPs and MOFs are fundamental characteristics that define their properties. The use of a bifunctional linker like Ethane-1,2-diylbis(phenylphosphinic acid) can lead to a variety of structural motifs. encyclopedia.pub

One-Dimensional (1D) Architectures: The ligand can link metal centers sequentially to form simple linear or zig-zag chains. researchgate.net

Two-Dimensional (2D) Architectures: Cross-linking of 1D chains can result in the formation of 2D sheets or layers. These layers may adopt various topologies, such as the common (4,4) network where each node is connected to four others. rsc.org

Three-Dimensional (3D) Architectures: When 2D layers are connected by additional linkers or through the specific coordination geometry of the metal ion, a 3D framework is formed. These frameworks can exhibit complex topologies, including interpenetrating networks where two or more independent frameworks are intertwined. rsc.org

The ultimate dimensionality is a result of the interplay between the coordination preference of the metal ion and the geometry and flexibility of the Ethane-1,2-diylbis(phenylphosphinic acid) ligand.

Influence of Ligand Conformation on Porosity and Framework Stability

For instance, an extended anti conformation would likely lead to more linear connections between metal nodes, potentially favoring the formation of larger pores or channels. Conversely, a bent gauche conformation might result in more compact or intricate structures with smaller void spaces. This conformational control is a powerful tool for tuning the porosity of MOFs, which is essential for applications like gas separation and storage. nih.gov The stability of the framework is also affected, as the ligand's conformation influences the strain within the crystal lattice and the efficiency of the packing.

Ligand ConformationPotential Structural OutcomeImpact on Properties
Anti (Trans)More linear and extended frameworksMay lead to higher porosity and channel-like structures.
Gauche (Cis)More compact and angular frameworksMay result in lower porosity and denser packing.

Role of Hydrogen Bonding and Intermolecular Interactions in Supramolecular Organization

Beyond coordination bonds, non-covalent interactions, especially hydrogen bonding, play a defining role in the supramolecular organization of materials derived from Ethane-1,2-diylbis(phenylphosphinic acid). The phosphinic acid group is an excellent hydrogen bond donor (from the -OH) and acceptor (from the P=O oxygen). nih.gov

A dominant and highly characteristic interaction is the formation of strong O-H···O hydrogen bonds between two phosphinic acid groups. This often results in a centrosymmetric cyclic dimer motif, which can be described by the Etter symbol R²₂(8). nih.govnih.gov This robust supramolecular synthon can link individual molecules into one-dimensional chains or tapes. nih.gov

These primary hydrogen-bonded chains can then be further organized into higher-dimensional structures through weaker interactions, such as:

C-H···O interactions: Between the phenyl or ethane hydrogens and the phosphinic acid oxygens.

π-π stacking: Between the aromatic phenyl rings of adjacent molecules. rsc.org

Computational and Theoretical Studies on Ethane 1,2 Diylbis Phenylphosphinic Acid and Its Derivatives

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), represent powerful computational tools for exploring the fundamental properties of molecules like Ethane-1,2-diylbis(phenylphosphinic acid) at the electronic level. DFT methods are valued for their balance of accuracy and computational efficiency, making them suitable for studying a range of molecular properties. jocpr.com

Electronic Structure and Spectroscopic Property Prediction

Furthermore, time-dependent DFT (TD-DFT) is a common extension of DFT used to predict spectroscopic properties. For instance, TD-DFT can be used to calculate the absorption spectra of a molecule, which can help in the interpretation of experimental spectroscopic data. These theoretical predictions can be invaluable in understanding the photophysical properties of Ethane-1,2-diylbis(phenylphosphinic acid) and its derivatives.

Reaction Pathway Elucidation and Mechanistic Insights

DFT is also a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves locating and characterizing the geometries and energies of reactants, products, transition states, and intermediates. By calculating the energy barriers associated with different possible pathways, researchers can predict the most likely mechanism for a given reaction.

In the context of Ethane-1,2-diylbis(phenylphosphinic acid), DFT could be used to investigate its synthesis, degradation, or its interaction with other chemical species. For example, the mechanism of its coordination to metal centers or its potential role as a catalyst or inhibitor could be explored. While specific studies on this compound are lacking, the methodology has been widely applied to other organophosphorus compounds to understand their reactivity.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a complementary approach to quantum chemical methods, allowing for the study of the dynamic behavior of molecules and their interactions with other molecules, including biological macromolecules.

Conformational Analysis and Dynamics

The three-dimensional structure of Ethane-1,2-diylbis(phenylphosphinic acid) is crucial to its function. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them. The PubChem database contains a computed 3D conformer of Ethane-1,2-diylbis(phenylphosphinic acid), which provides a starting point for such analysis. nih.gov

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms in the molecule, MD can reveal the flexibility of the ethane (B1197151) bridge and the phenyl rings, as well as the preferred orientations of the phosphinic acid groups. This information is critical for understanding how the molecule might interact with other molecules.

Below is a table of some computed properties of Ethane-1,2-diylbis(phenylphosphinic acid) available from the PubChem database. nih.gov

PropertyValue
Molecular Weight310.22 g/mol
XLogP3-AA-0.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass310.05238298
Monoisotopic Mass310.05238298
Topological Polar Surface Area74.6 Ų
Heavy Atom Count20
Formal Charge0
Complexity360
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count2
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Protein-Ligand Docking for Biological Target Prediction

Phosphinic acid derivatives are known to exhibit a wide range of biological activities, which has spurred interest in their potential as medicinal agents. nih.govxjtlu.edu.cn Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

While there are no specific protein-ligand docking studies reported for Ethane-1,2-diylbis(phenylphosphinic acid), its structural features suggest it could be investigated as a ligand for various biological targets. The general workflow for such a study would involve:

Selection of a protein target: Based on the known pharmacology of similar phosphinic acid compounds, a relevant protein target would be chosen.

Preparation of the protein and ligand: The 3D structures of the protein and Ethane-1,2-diylbis(phenylphosphinic acid) would be prepared for the docking simulation.

Docking simulation: A docking algorithm would be used to explore the possible binding modes of the ligand within the active site of the protein.

Scoring and analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key interactions between the ligand and the protein.

Such in silico screening can prioritize compounds for further experimental testing and guide the design of new derivatives with improved activity. rsc.org

Future Prospects and Emerging Research Avenues for Ethane 1,2 Diylbis Phenylphosphinic Acid

Expanding the Repertoire of Coordination Complexes and Their Functions

The foundational use of Ethane-1,2-diylbis(phenylphosphinic acid) as a chelating ligand in coordination chemistry presents a significant opportunity for expansion. ontosight.ai The two phosphinic acid groups, with their P=O and P-OH functionalities, can coordinate to a wide array of metal centers, suggesting a rich and largely unexplored coordination chemistry. Future research will likely focus on systematically synthesizing and characterizing new metal complexes to create novel functions.

Prospective research directions include:

Homogeneous Catalysis: Metal complexes involving phosphine (B1218219) ligands are pivotal in homogeneous catalysis. wikipedia.org By forming complexes with transition metals like rhodium, palladium, or gold, Ethane-1,2-diylbis(phenylphosphinic acid) could serve as a precursor to catalysts for reactions such as hydrogenation, cross-coupling, and hydroformylation. The electronic properties of the catalyst could be fine-tuned by modifying the phenyl rings on the ligand.

Bioinorganic Chemistry: The development of metal-based therapeutic agents is a rapidly growing field. Coordination complexes with metals like copper, platinum, or ruthenium could be investigated for their potential cytotoxic activity against cancer cells, drawing parallels to other metal complexes that have shown promise as antitumor drug candidates. mdpi.com

Luminescent Materials: Lanthanide metal ions (e.g., Europium, Terbium) are known for their unique photoluminescent properties when coordinated with organic ligands. Future work could explore the synthesis of lanthanide complexes with Ethane-1,2-diylbis(phenylphosphinic acid) to develop new phosphorescent materials for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

Table 1: Potential Coordination Complexes and Their Prospective Functions
Metal Ion ClassPotential FunctionRationale for Exploration
Transition Metals (e.g., Rh, Pd, Ru)Homogeneous CatalysisAnalogous to well-established metal-phosphine catalysts used in industrial synthesis. wikipedia.org
Bioactive Metals (e.g., Cu, Pt, Au)Anticancer / Antimicrobial AgentsMany metal complexes exhibit therapeutic properties; the ligand could enhance stability and delivery. mdpi.com
Lanthanides (e.g., Eu, Tb)Luminescent Probes / MaterialsThe organic ligand can act as an "antenna" to enhance the inherent luminescent properties of lanthanide ions.
Main Group Metals (e.g., Sn, Al)Polymerization CatalystsCreation of Lewis acidic sites for ring-opening polymerization or other monomer activations.

Advancements in Asymmetric Catalytic Methodologies

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. beilstein-journals.org While Ethane-1,2-diylbis(phenylphosphinic acid) is achiral in its parent form, its backbone is an ideal scaffold for the development of novel chiral ligands. This area represents a significant avenue for future research.

Key research goals include:

Design of Chiral Analogues: The introduction of chirality is paramount. This can be achieved by synthesizing derivatives with chiral substituents on the phenyl rings or by creating stereocenters on the ethane (B1197151) bridge. The development of C2-symmetric ligands, a proven design principle in asymmetric catalysis, would be a primary objective. nih.gov

Application in Enantioselective Reactions: Once synthesized, these new chiral ligands could be complexed with metals (e.g., rhodium, iridium, copper) and tested in a range of enantioselective transformations. High-impact targets would include asymmetric hydrogenation of olefins, enantioselective conjugate additions, and asymmetric allylic alkylations. The performance of these new catalysts would be compared against established systems like those based on BINAP or DuPhos ligands. researchgate.net

Organocatalysis: Chiral phosphoric acids are powerful Brønsted acid organocatalysts. beilstein-journals.org Future work could explore the development of chiral versions of Ethane-1,2-diylbis(phenylphosphinic acid) for use as bifunctional organocatalysts, where one phosphinic acid group acts as a Brønsted acid and the other interacts with the substrate through hydrogen bonding to control the stereochemical outcome.

Table 2: Proposed Chiral Modifications and Catalytic Applications
Modification StrategyTarget Chiral Ligand TypePotential Asymmetric Reaction
Introduction of atropisomeric biaryl groups on phosphorusC2-Symmetric Diphosphine-like LigandRh-catalyzed Asymmetric Hydrogenation
Functionalization with chiral aminesChiral P,N-LigandPd-catalyzed Asymmetric Allylic Alkylation
Synthesis of enantiopure ethane bridge derivativesChiral Diphosphinic AcidAsymmetric Michael Additions
Use as a chiral Brønsted acid catalystChiral Bifunctional OrganocatalystEnantioselective Friedel-Crafts Reactions

Targeted Biomedical Applications and Mechanism of Action Elucidation

Preliminary findings indicate that Ethane-1,2-diylbis(phenylphosphinic acid) has significant, yet underexplored, biomedical potential. Research has shown it can bind to the ΔF508-CFTR-NBD1 protein and function as a protein-protein interaction inhibitor. chemicalbook.com This specific interaction opens a direct path toward developing therapeutics for cystic fibrosis, a disease linked to mutations in the CFTR protein.

Future biomedical research should focus on:

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound inhibits its target is crucial. This involves detailed biochemical and biophysical studies, including kinetics, isothermal titration calorimetry, and X-ray crystallography to determine the binding site and conformational changes induced in the target protein.

Enzyme Inhibition Profiling: The broader class of phosphinic acids is known to act as transition-state analogue inhibitors of various enzymes, particularly proteases. ontosight.ai A systematic screening of Ethane-1,2-diylbis(phenylphosphinic acid) and its derivatives against a panel of medically relevant enzymes (e.g., metalloproteinases, kinases, phosphatases) could uncover new therapeutic targets.

Drug Delivery Systems: The compound's ability to chelate metals could be leveraged for drug delivery. For example, it could be used to form complexes with radioisotopes for diagnostic imaging or radiotherapy, or it could be incorporated into polymer-based nanoparticles to improve the solubility and delivery of other therapeutic agents.

Table 3: Potential Biomedical Research Avenues
Research AvenuePotential TargetAssociated Disease/ApplicationKey Research Goal
Protein-Protein Interaction InhibitionΔF508-CFTR-NBD1Cystic FibrosisOptimize binding affinity and elucidate the inhibition mechanism. chemicalbook.com
Enzyme InhibitionMatrix Metalloproteinases (MMPs)Cancer, ArthritisScreen for inhibitory activity and determine selectivity.
Metal-Based TherapeuticsDNA / Cellular ProteinsCancerSynthesize and evaluate the cytotoxicity of novel metal complexes.
Targeted RadiopharmaceuticalsDisease-specific biomarkersMedical Imaging (PET/SPECT)Develop stable chelates with diagnostic or therapeutic radioisotopes.

Development of Advanced Materials with Tunable Properties

The incorporation of phosphorus into polymers is a well-established strategy for creating materials with enhanced properties, particularly flame retardancy and thermal stability. ontosight.ai The bifunctional nature of Ethane-1,2-diylbis(phenylphosphinic acid) makes it an excellent candidate as a monomer or cross-linking agent for the synthesis of novel phosphorus-containing polymers and advanced materials.

Emerging research in this area could include:

Flame-Retardant Polymers: The compound can be incorporated into polyesters, polyamides, or epoxy resins through condensation polymerization. The presence of phosphorus in the polymer backbone can interrupt the combustion cycle in both the gas and condensed phases, leading to materials with superior fire safety. The properties of these polymers could be tuned by varying the co-monomers used in the synthesis.

Metal-Organic Frameworks (MOFs): The phosphinic acid groups are ideal linkers for constructing MOFs. By reacting Ethane-1,2-diylbis(phenylphosphinic acid) with various metal ion nodes (e.g., zinc, zirconium, copper), researchers could create new porous materials. The properties of these MOFs, such as pore size and surface chemistry, could be tuned for specific applications like gas storage (H₂, CO₂), separations, or heterogeneous catalysis.

Hybrid Organic-Inorganic Materials: Sol-gel synthesis could be used to incorporate the compound into silica (B1680970) or titania matrices. This would create hybrid materials with enhanced thermal stability and potentially new optical or catalytic properties, where the organic component provides functionality and the inorganic component provides a robust structural framework.

Table 4: Future Advanced Materials Incorporating the Compound
Material TypeRole of the CompoundTunable PropertyPotential Application
Phosphorus-Containing PolyestersMonomer (Di-acid)Flame Retardancy, Thermal StabilityEngineering plastics, electronics housing
Metal-Organic Frameworks (MOFs)Organic LinkerPore Size, Gas Adsorption SelectivityCarbon capture, gas storage, catalysis
Epoxy Resin SystemsCuring Agent / AdditiveGlass Transition Temperature, Char YieldHigh-performance composites, adhesives
Hybrid Silica GelsFunctional DopantSurface Polarity, Metal Ion AdsorptionSpecialty chromatography, sensors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethane-1,2-diylbis(phenylphosphinic acid), and what factors influence yield and purity?

  • Methodology : The compound is typically synthesized via phosphorylation reactions involving phenylphosphinic acid derivatives and ethylene-linked precursors. Critical parameters include reaction temperature (optimized between 60–80°C), stoichiometric ratios of reactants, and inert atmospheric conditions to prevent oxidation of phosphinic groups. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity.
  • Key Considerations : Oxidation states of phosphorus must be monitored using 31^{31}P NMR spectroscopy to confirm the integrity of phosphinic acid groups .

Q. How is the structural identity of Ethane-1,2-diylbis(phenylphosphinic acid) validated in academic research?

  • Analytical Techniques :

  • X-ray Crystallography : Provides definitive bond lengths and angles (e.g., P–C bond distances ~1.8–1.9 Å) and crystal packing behavior (monoclinic systems common for phosphinic acids) .
  • Spectroscopy : 1^{1}H/13^{13}C NMR confirms ethylene bridge connectivity, while IR spectroscopy identifies P–O and P=O vibrational modes (~1100–1200 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies are used to map the binding interactions of Ethane-1,2-diylbis(phenylphosphinic acid) with biological targets like CFTR?

  • In Silico Docking : Molecular dynamics simulations predict binding sites on protein domains (e.g., F508del-NBD1 of CFTR). Software like AutoDock Vina evaluates binding energies (ΔG values) and hydrogen-bonding networks .
  • Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (e.g., Kd_d values in µM range). Synchrotron-based crystallography resolves ligand-protein complexes at <2.0 Å resolution .

Q. How can computational chemistry optimize Ethane-1,2-diylbis(phenylphosphinic acid) derivatives for enhanced bioactivity?

  • Derivative Design : Substituents on phenyl rings (e.g., electron-withdrawing groups) are modeled using DFT calculations to improve binding to hydrophobic protein pockets.
  • Combinatorial Testing : Derivatives are co-administered with known correctors (e.g., VX-809) in cell-based assays (e.g., F508-CFTR rescue in airway epithelia). EC50_{50} values are compared to parent compounds .

Q. What advanced chromatographic methods are suitable for analyzing Ethane-1,2-diylbis(phenylphosphinic acid) and its analogs?

  • HPLC Conditions :

  • Column : Reverse-phase C18 with acetonitrile/water mobile phases (e.g., 70:30 v/v) and 0.1% phosphoric acid for peak sharpening.
  • MS Compatibility : Replace phosphoric acid with 0.1% formic acid for ESI-MS detection, enabling mass-to-charge (m/z) analysis of degradation products .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported binding affinities of Ethane-1,2-diylbis(phenylphosphinic acid derivatives?

  • Root Cause Analysis : Variability may arise from differences in assay conditions (e.g., ionic strength, temperature) or protein construct design (full-length vs. isolated domains).
  • Resolution : Standardize assays using reference compounds (e.g., VX-809 controls) and validate via orthogonal methods (e.g., fluorescence polarization vs. SPR) .

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling Ethane-1,2-diylbis(phenylphosphinic acid in the laboratory?

  • Hazard Mitigation : Use fume hoods for synthesis/purification. Wear nitrile gloves and goggles to prevent skin/eye contact (GHS Category: Skin Corrosion/Irritation).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT regulations) .

Tables for Key Data

Property Value/Technique Reference
Crystal System (X-ray)Monoclinic, P21/cP2_1/c
31^{31}P NMR Shift (ppm)δ 25–30 (phosphinic acid)
Binding Affinity (CFTR)EC50_{50} ~5–10 µM (cell-based assay)
HPLC Retention Time8.2 min (C18, 70% MeCN)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.